molecular formula C26H23BrN2O2 B11564508 5'-bromo-1'-(2,5-dimethylbenzyl)-3'-hydroxy-2-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

5'-bromo-1'-(2,5-dimethylbenzyl)-3'-hydroxy-2-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No.: B11564508
M. Wt: 475.4 g/mol
InChI Key: AYNJGTYZTYEEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Bromo-1’-(2,5-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound that belongs to the class of biindoles. Biindoles are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-bromo-1’-(2,5-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multiple steps, including the formation of the biindole core and subsequent functionalization. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . The reaction conditions are optimized to include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-1’-(2,5-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Catalytic HBr and DMSO.

    Reduction: Sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5’-Bromo-1’-(2,5-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-bromo-1’-(2,5-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Bromo-1’-(2,5-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to its biindole core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H23BrN2O2

Molecular Weight

475.4 g/mol

IUPAC Name

5-bromo-1-[(2,5-dimethylphenyl)methyl]-3-hydroxy-3-(2-methyl-1H-indol-3-yl)indol-2-one

InChI

InChI=1S/C26H23BrN2O2/c1-15-8-9-16(2)18(12-15)14-29-23-11-10-19(27)13-21(23)26(31,25(29)30)24-17(3)28-22-7-5-4-6-20(22)24/h4-13,28,31H,14H2,1-3H3

InChI Key

AYNJGTYZTYEEBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)Br)C(C2=O)(C4=C(NC5=CC=CC=C54)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.